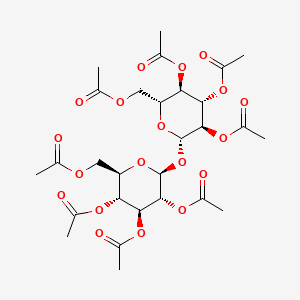
beta,betaTREHALOSE OCTAACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta,betaTREHALOSE OCTAACETATE: is a chemical compound derived from trehalose, a naturally occurring disaccharide composed of two glucose molecules. Trehalose is known for its stability and protective properties in various organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of beta,betaTREHALOSE OCTAACETATE typically involves the acetylation of trehalose. The process begins with the dissolution of trehalose in an appropriate solvent, such as pyridine or dimethylformamide. Acetic anhydride is then added to the solution, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The reaction is usually catalyzed by a base, such as pyridine or triethylamine, to facilitate the acetylation process. After completion, the reaction mixture is quenched with water, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure consistent product quality. The purification steps may include filtration, centrifugation, and drying to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Beta,betaTREHALOSE OCTAACETATE can undergo various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed in the presence of acidic or basic conditions to yield trehalose and acetic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the acetate groups back to hydroxyl groups.
Substitution: Substitution reactions can occur when this compound reacts with nucleophiles, leading to the replacement of acetate groups with other functional groups
Major Products Formed: The major products formed from these reactions include trehalose, acetic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Beta,betaTREHALOSE OCTAACETATE has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential protective effects on proteins and cells under stress conditions, such as dehydration and oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in stabilizing proteins and enzymes for pharmaceutical formulations.
Industry: this compound is used in the food and cosmetic industries for its stabilizing and protective properties
Mécanisme D'action
The mechanism of action of beta,betaTREHALOSE OCTAACETATE is primarily related to its ability to stabilize proteins and cellular structures. The compound can interact with proteins and membranes, protecting them from denaturation and degradation under stress conditions. This protective effect is thought to be due to the replacement of water molecules around the proteins, maintaining their native conformation and preventing aggregation .
Comparaison Avec Des Composés Similaires
Trehalose: The parent compound of beta,betaTREHALOSE OCTAACETATE, known for its protective properties in various organisms.
Sucrose Octaacetate: Another acetylated disaccharide with similar protective properties but different structural characteristics.
Cellobiose Octaacetate: A similar compound derived from cellobiose, used in similar applications but with different reactivity and properties
Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. Its ability to stabilize proteins and cellular structures under stress conditions makes it particularly valuable in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C28H38O19 |
|---|---|
Poids moléculaire |
678.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(43-17(7)35)27(45-19)47-28-26(44-18(8)36)24(42-16(6)34)22(40-14(4)32)20(46-28)10-38-12(2)30/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28+/m1/s1 |
Clé InChI |
HWDSLHMSWAHPBA-AXXYRMHMSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


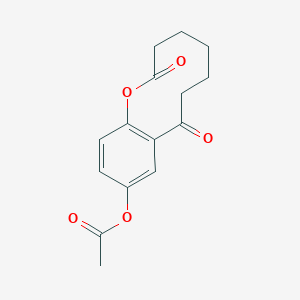
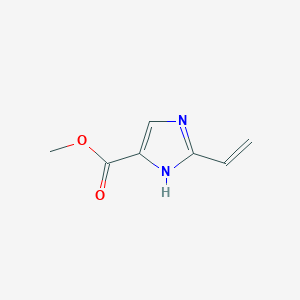
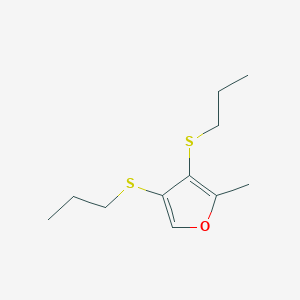
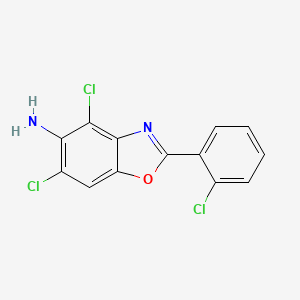
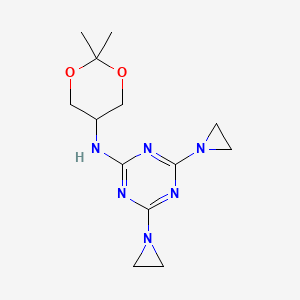
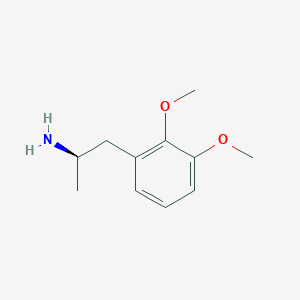
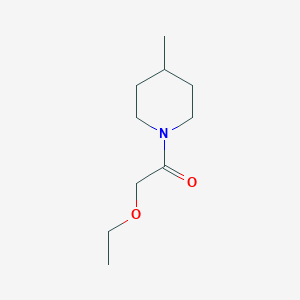
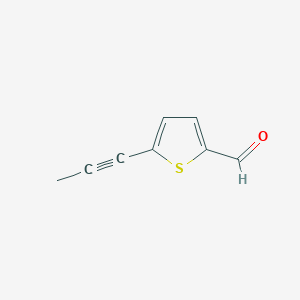
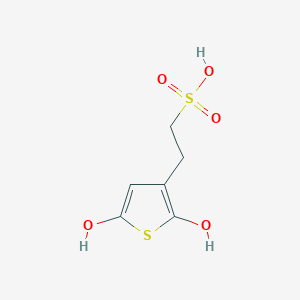
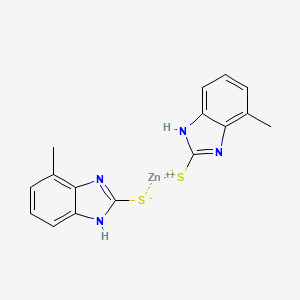
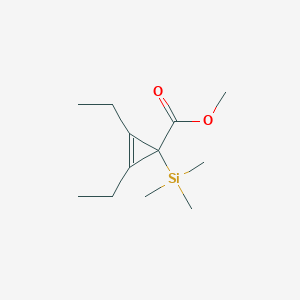
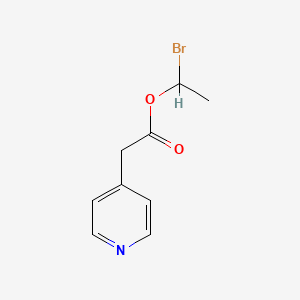
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
